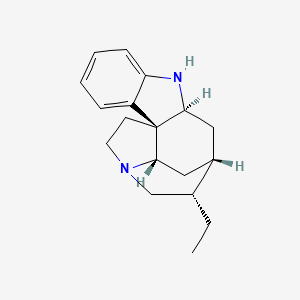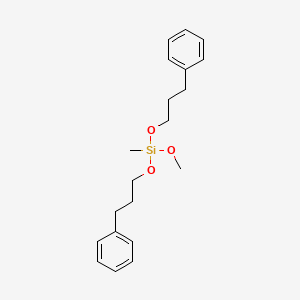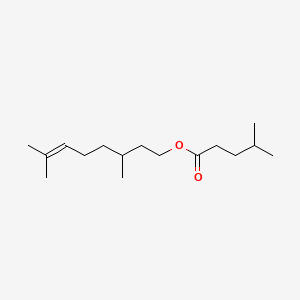
3,7-Dimethyloct-6-enyl 4-methylvalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloct-6-enyl 4-methylvalerate: is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is also known by other names such as Pentanoic acid, 4-methyl-, 3,7-dimethyl-6-octen-1-yl ester and Citronellyl isohexanoate . This compound is characterized by its unique structure, which includes a valerate ester linked to a citronellol derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-enyl 4-methylvalerate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol with 4-methylvaleric acid . This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of reactive distillation and automated control systems can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dimethyloct-6-enyl 4-methylvalerate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones .
Reduction: Reduction reactions can convert the ester group into alcohols .
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Applications De Recherche Scientifique
3,7-Dimethyloct-6-enyl 4-methylvalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloct-6-enyl 4-methylvalerate involves its interaction with various molecular targets and pathways . For instance, it may modulate the activity of enzymes such as acetylcholinesterase and choline acetyltransferase , affecting neurotransmitter levels . Additionally, it can influence cell signaling pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Citronellyl acetate (CAS 150-84-5): Similar structure but with an acetate ester instead of a valerate ester.
3,7-Dimethyloct-6-en-1-yl acetate: Another ester derivative with different functional groups.
Uniqueness: 3,7-Dimethyloct-6-enyl 4-methylvalerate is unique due to its specific ester linkage and the presence of both citronellol and valeric acid moieties . This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
71662-18-5 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enyl 4-methylpentanoate |
InChI |
InChI=1S/C16H30O2/c1-13(2)7-6-8-15(5)11-12-18-16(17)10-9-14(3)4/h7,14-15H,6,8-12H2,1-5H3 |
Clé InChI |
GABKAFYIQCMTDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


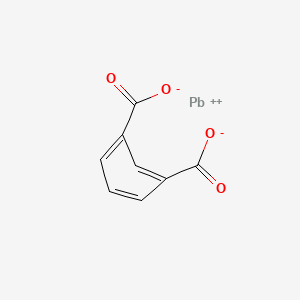
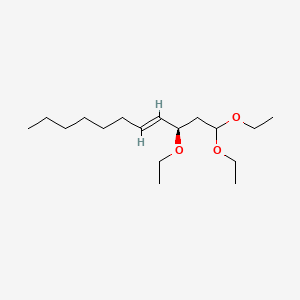
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
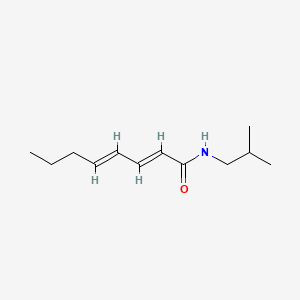
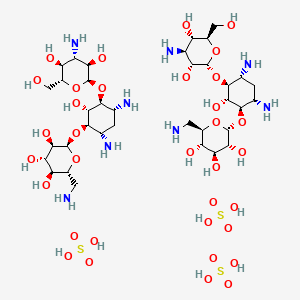

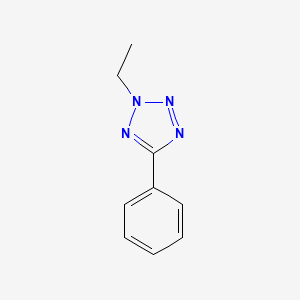
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)



